Decahydro-2,7-naphthyridine dihydrochloride
Description
Decahydro-2,7-naphthyridine dihydrochloride is a bicyclic amine derivative with a fully saturated naphthyridine backbone. The molecular formula of the 1,7-isomer is C₈H₁₇ClN₂, with a molar mass of 176.69 g/mol.
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydro-2,7-naphthyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-3-9-5-8-6-10-4-2-7(1)8;;/h7-10H,1-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWMPBDLRCYICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decahydro-2,7-naphthyridine dihydrochloride typically involves the hydrogenation of 2,7-naphthyridine. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process converts the double bonds in the naphthyridine ring into single bonds, resulting in the decahydro derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial hydrogenation reactors and catalysts to achieve high yields and purity. The final product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: Decahydro-2,7-naphthyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated naphthyridine derivatives.
Substitution: The nitrogen atoms in the naphthyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products Formed:
Oxidation: Naphthyridine derivatives with hydroxyl or carbonyl groups.
Reduction: Fully saturated naphthyridine derivatives.
Substitution: N-substituted naphthyridine derivatives.
Scientific Research Applications
Decahydro-2,7-naphthyridine dihydrochloride is a saturated heterocyclic compound with a bicyclic structure containing nitrogen atoms in the ring system. Research indicates that it has significant biological activity, particularly in pharmaceutical development, and has been investigated for its potential antimicrobial, antiviral, and anticancer properties. The compound can interact with biological molecules, making it a candidate for drug development and therapeutic applications.
Scientific Research Applications
This compound and related compounds have found use in chemistry, biology, and medicine.
Chemistry
- This compound serves as a building block in the synthesis of various heterocyclic compounds and as a precursor for developing new materials and catalysts.
Biology
- This compound is used to study the interactions of nitrogen-containing heterocycles with biological molecules and in the development of new drugs and therapeutic agents.
- The nitrogen atoms in the naphthyridine ring can form hydrogen bonds and coordinate with metal ions, which affects various biochemical pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to therapeutic effects.
Medicine
- This compound is investigated for its antimicrobial, antiviral, and anticancer properties.
- It has also been explored for potential therapeutic agents targeting various diseases.
Industrial Applications
- This compound is used to produce specialty chemicals and advanced materials, as well as in the development of new polymers and coatings.
BTK Degradation
- Heterobifunctional small molecules can be used to recruit Bruton's tyrosine kinase (BTK) to a ubiquitin ligase, promoting ubiquitylation and proteasomal degradation of BTK . The proteolytic degradation of BTK can have significant consequences for B cell function by effectively blocking B cell receptor (BCR) signaling . Degrading BTK protein would eliminate BTK kinase activity and any protein interaction or scaffolding function of BTK . This approach can target the C481S mutated form of BTK, which confers resistance to inhibition by ibrutinib .
Mechanism of Action
The mechanism of action of decahydro-2,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the naphthyridine ring can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Positional Isomers: cis-Decahydro-1,7-naphthyridine Dihydrochloride
- These differences may influence solubility, reactivity, and biological activity.
- Physicochemical Properties : The 1,7-isomer has a molar mass of 176.69 g/mol, while the 2,7-isomer’s mass would be identical but with distinct spatial arrangements.
- Applications: No direct pharmacological data are available for either isomer, but saturated naphthyridines are often explored as scaffolds for drug design due to their rigidity and bioavailability.
Biogenic Amine Dihydrochlorides (Putrescine, Cadaverine, Tyramine)
- Structural Contrast : Unlike the bicyclic naphthyridine derivatives, these linear biogenic amines lack ring systems, resulting in lower rigidity and distinct chemical behavior.
- Functional Roles : Primarily used in food science for quantifying spoilage biomarkers (e.g., histamine, cadaverine), whereas naphthyridines may have broader synthetic or therapeutic applications.
Pharmaceutical Dihydrochlorides: Trientine Dihydrochloride
- Structure : Trientine (triethylenetetramine dihydrochloride) is a linear polyamine with four nitrogen atoms, enabling copper chelation.
- Applications : Approved for Wilson’s disease treatment (BAN/INN: trientine dihydrochloride; USAN: trientine hydrochloride).
Key Research Findings and Data Gaps
- Physicochemical Data : The solubility of cis-decahydro-1,7-naphthyridine dihydrochloride in water (implied by preparation methods for similar compounds) suggests polar characteristics, but experimental data for the 2,7-isomer are lacking.
- Pharmacological Potential: Naphthyridine derivatives are understudied compared to biogenic amines and trientine. Their saturated structures could offer advantages in metabolic stability for drug development.
- Synthetic Challenges: Positional isomer synthesis (e.g., 1,7 vs.
Biological Activity
Decahydro-2,7-naphthyridine dihydrochloride is a saturated heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure with nitrogen atoms integrated into the ring system. The saturation of the naphthyridine framework enhances its stability and reactivity compared to its unsaturated counterparts. The molecular formula is , and it typically exists as a dihydrochloride salt for improved solubility in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.
- Molecular Targeting : Its nitrogen atoms facilitate hydrogen bonding and coordination with metal ions, influencing biochemical pathways critical for cell survival and proliferation.
- Induction of Programmed Cell Death (PCD) : Research indicates that this compound can trigger PCD in certain cell types, leading to DNA condensation and mitochondrial dysfunction .
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various pathogens. Studies report:
- Antibacterial Effects : It exhibits strong inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Antiviral Activity
Research has indicated potential antiviral properties against specific viral strains. The compound's ability to interfere with viral replication processes makes it a candidate for further investigation in antiviral drug development.
Anticancer Properties
The anticancer activity of this compound has been explored in various studies:
- Cell Line Studies : It has demonstrated cytotoxic effects against multiple cancer cell lines, including prostate cancer (DU145) and breast cancer (HCC 1395). The IC50 values indicate potent activity at low concentrations .
Case Studies
- Study on Programmed Cell Death : A study evaluated the effects of naphthyridine derivatives on Naegleria fowleri, a pathogenic amoeba. The results indicated that these compounds could induce PCD characterized by DNA damage and mitochondrial dysfunction .
- Antimicrobial Efficacy : In another investigation, derivatives of naphthyridine were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as therapeutic agents against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
